spiro[adamantane-2,1'-cyclopropane]-3'-carboxylic acid
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Overview
Description
Spiro[adamantane-2,1’-cyclopropane]-3’-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes an adamantane moiety fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,1’-cyclopropane]-3’-carboxylic acid typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the Corey–Chaykovsky reaction, which involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide to produce the spiro compound . Another approach involves the photochemical reaction of olefins with carbenes, leading to the formation of the spirocyclic structure through a [1 + 2] cycloaddition .
Industrial Production Methods
the use of microwave-assisted organic synthesis has been explored for the efficient production of spiro compounds, which could potentially be applied to the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Spiro[adamantane-2,1’-cyclopropane]-3’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Spiro[adamantane-2,1’-cyclopropane]-3’-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[adamantane-2,1’-cyclopropane]-3’-carboxylic acid is not fully understood. its biological activities are thought to be related to its ability to interact with specific molecular targets and pathways. The spirocyclic structure may enable the compound to bind to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiropentane: A simpler spirocyclic compound with a spiro[2.2]pentane structure.
Spiro[cyclopropane-1,2’-steroids]: Compounds with biological activities including diuretic and antiandrogenic properties.
Uniqueness
Spiro[adamantane-2,1’-cyclopropane]-3’-carboxylic acid is unique due to its combination of an adamantane moiety and a cyclopropane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
119404-79-4 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
spiro[adamantane-2,2'-cyclopropane]-1'-carboxylic acid |
InChI |
InChI=1S/C13H18O2/c14-12(15)11-6-13(11)9-2-7-1-8(4-9)5-10(13)3-7/h7-11H,1-6H2,(H,14,15) |
InChI Key |
WVNJLPDZLBHERL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC4C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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